molecular formula C14H8FN3O3S B2980870 4-fluoro-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 941885-23-0

4-fluoro-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2980870
CAS No.: 941885-23-0
M. Wt: 317.29
InChI Key: WHXRCNMNHHFJKB-UHFFFAOYSA-N
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Description

4-fluoro-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a fluorine atom at the 4-position and a nitro group at the 5-position of the benzothiazole ring, as well as a benzamide moiety.

Preparation Methods

The synthesis of 4-fluoro-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with 4-fluorobenzoic acid under acidic conditions to form the benzothiazole ring. The nitro group can be introduced through nitration using nitric acid and sulfuric acid. The final step involves the formation of the benzamide moiety by reacting the intermediate with benzoyl chloride in the presence of a base such as pyridine .

Chemical Reactions Analysis

4-fluoro-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

4-fluoro-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives such as:

    2-aminobenzothiazole: Lacks the fluorine and nitro substituents, making it less specific in its biological activity.

    5-nitro-2-aminobenzothiazole: Similar in structure but lacks the benzamide moiety, which may affect its binding affinity to molecular targets.

    4-fluoro-2-aminobenzothiazole: Lacks the nitro group, which is important for its antimicrobial activity

Properties

IUPAC Name

4-fluoro-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3O3S/c15-9-3-1-8(2-4-9)13(19)17-14-16-11-7-10(18(20)21)5-6-12(11)22-14/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXRCNMNHHFJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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